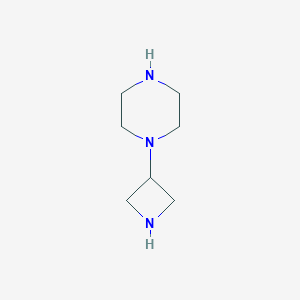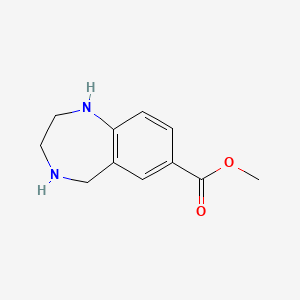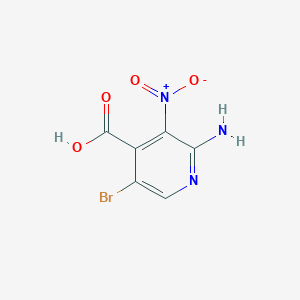
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H4BrN3O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of amino, bromo, nitro, and carboxylic acid functional groups attached to the pyridine ring. The combination of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-aminopyridine followed by nitration and carboxylation. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid . The nitration step involves the use of nitric acid or a nitrating mixture (sulfuric acid and nitric acid) under controlled temperature conditions . Finally, the carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like chloroformic acid derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions . These interactions can modulate the activity of biological targets and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-3-nitropyridine
- 2-Amino-5-bromo-4-pyridinecarboxylic acid
Uniqueness
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both electron-withdrawing (nitro, bromo) and electron-donating (amino) groups on the pyridine ring allows for a wide range of chemical transformations. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C6H4BrN3O4 |
|---|---|
Peso molecular |
262.02 g/mol |
Nombre IUPAC |
2-amino-5-bromo-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4BrN3O4/c7-2-1-9-5(8)4(10(13)14)3(2)6(11)12/h1H,(H2,8,9)(H,11,12) |
Clave InChI |
SGYLZZPKWZBOOO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



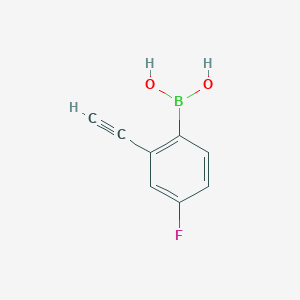

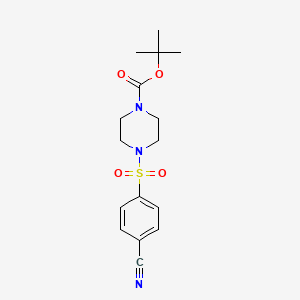
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
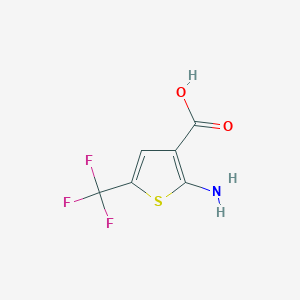

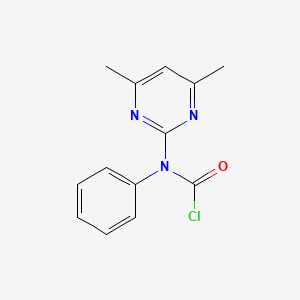
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
